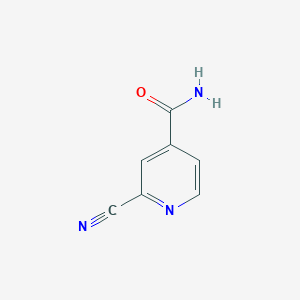

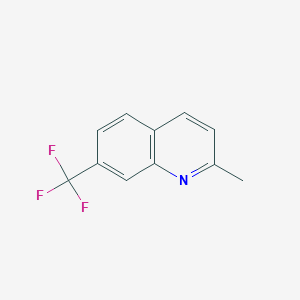

![molecular formula C7H11ClN2O2S B1358721 N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride CAS No. 912341-53-8](/img/structure/B1358721.png)

N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

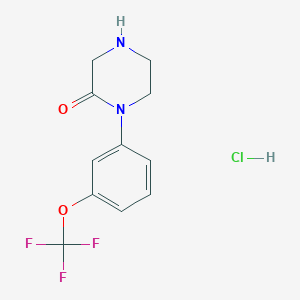

“N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is also known as 1-[2-methyl-4-(methylsulfonyl)phenyl]hydrazine hydrochloride . It is typically stored at room temperature and is available in a solid-powder form .

Molecular Structure Analysis

The InChI code for “N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is a solid powder at room temperature . It has a molecular weight of 222.69 g/mol . The compound’s boiling point is 202°C (decomposition) .Aplicaciones Científicas De Investigación

Antineoplastic Activities

N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride and its analogs have shown significant potential in antineoplastic (anti-cancer) activities. Notably, 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine demonstrated pronounced activity against various cancers such as leukemia, melanoma, and lung carcinoma, often at lower dosage levels compared to other analogs (Shyam et al., 1993). Furthermore, N,N'-bis(arylsulfonyl)hydrazines were identified as potential biological methylating agents showing significant antineoplastic activity against transplanted rodent tumors (Shyam et al., 1985).

Antimicrobial Properties

This compound has also been explored in the context of antimicrobial applications. A study involving the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, including derivatives of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride, showed promising results as antimicrobial agents (Darwish et al., 2014).

Reductive Activation in Hypoxic Cells

Interestingly, specific derivatives of this compound, like 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119), have been designed to exploit the oxygen-deficient regions of cancerous tissues. These compounds are activated under reductive conditions in hypoxic cells, resulting in the generation of reactive intermediates that are effective in treating tumors (Baumann et al., 2010).

Potential in Treating Multidrug Resistant Tumors

There has been research indicating that certain analogs of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride could be beneficial in treating multidrug-resistant tumors. This is due to their preferential activation by glutathione and glutathione S-transferase, which are often increased in such tumors (Shyam et al., 1998).

Role in DNA Damage and Repair Mechanisms

Further studies have shown that derivatives of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride, such as VNP40101M, play a significant role in DNA damage and repair mechanisms. They generate chloroethylating species that interact with DNA, leading to the formation of lethal cross-links. This process is enhanced by the simultaneous generation of carbamoylating agents like methyl isocyanate (Baumann et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

(2-methylsulfonylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYJMGLPKICRLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

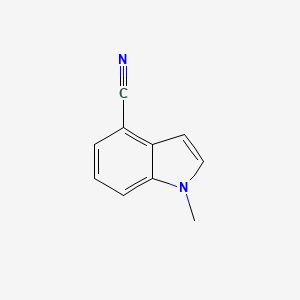

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

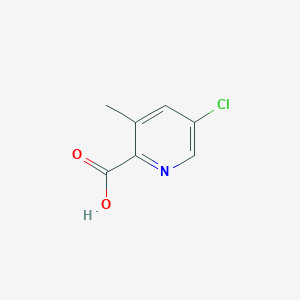

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

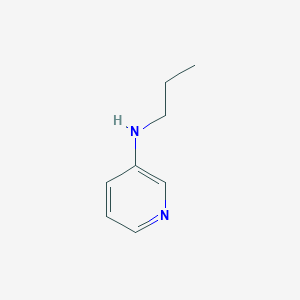

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)